![molecular formula C5H6ClO5P B057382 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) CAS No. 120872-19-7](/img/structure/B57382.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) is a chemical compound with a complex structure. It is commonly referred to as TPOC and is used in various scientific research applications. TPOC is synthesized using a specific method and has unique biochemical and physiological effects.
作用机制
TPOC acts as a catalyst in organic synthesis by activating the oxygen in the carbonyl group of the substrate. In EPR spectroscopy, TPOC is used as a spin label to study the structure and dynamics of biomolecules. In biological imaging, TPOC is used as a fluorescent probe to visualize specific molecules or structures in cells.
生化和生理效应
TPOC has been shown to have antioxidant properties and to protect against oxidative stress in cells. TPOC has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
实验室实验的优点和局限性
TPOC has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, TPOC has limitations, including its toxicity and potential for side reactions in certain applications.
未来方向
For TPOC research include the development of new applications in catalysis, biomolecule labeling, and biological imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPOC and its potential for use in the development of new drugs and materials.
合成方法
TPOC is synthesized by reacting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with phosphorus oxychloride (POCl3) and triethylamine (TEA) in the presence of 1,4-dioxane. The reaction is carried out at room temperature and produces TPOC as a white solid with a yield of approximately 70%.
科学研究应用
TPOC is used in various scientific research applications, including as a catalyst in organic synthesis, as a spin label in electron paramagnetic resonance (EPR) spectroscopy, and as a fluorescent probe in biological imaging. TPOC is also used in the development of new drugs and materials due to its unique structure and properties.
属性
CAS 编号 |
120872-19-7 |
|---|---|
产品名称 |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
分子式 |
C5H6ClO5P |
分子量 |
212.52 g/mol |
IUPAC 名称 |
1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane-4-carbonyl chloride |
InChI |
InChI=1S/C5H6ClO5P/c6-4(7)5-1-9-12(8,10-2-5)11-3-5/h1-3H2 |
InChI 键 |
VAGQZBPZJMWMEW-UHFFFAOYSA-N |
SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
规范 SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
同义词 |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



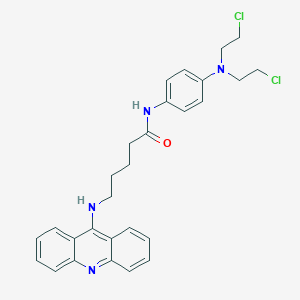
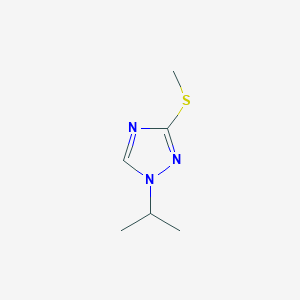
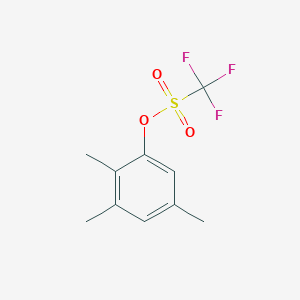
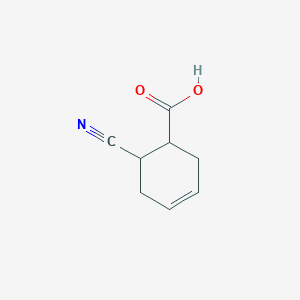
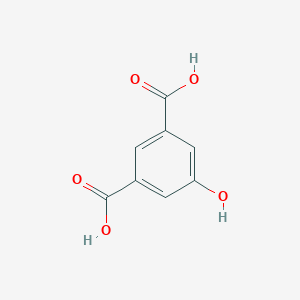
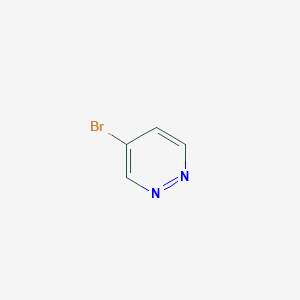
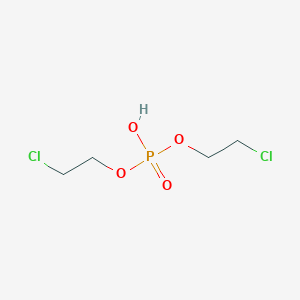
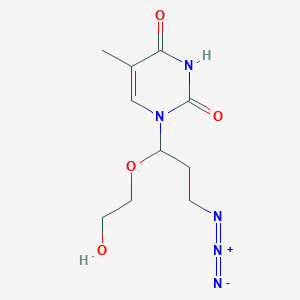
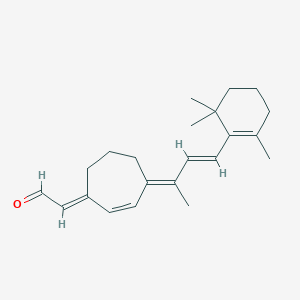
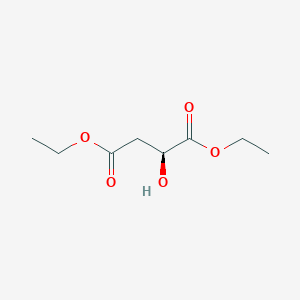
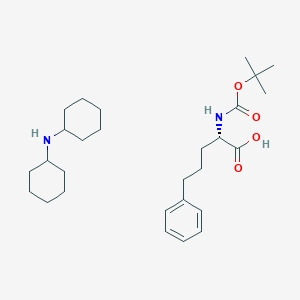
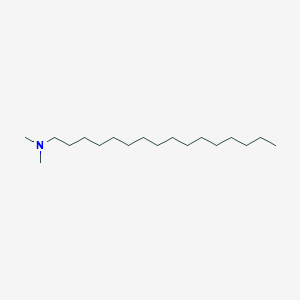
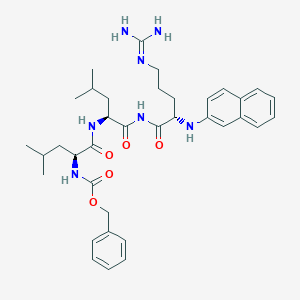
![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)